N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H20N6O2S and its molecular weight is 348.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and related research findings.

Chemical Structure and Properties

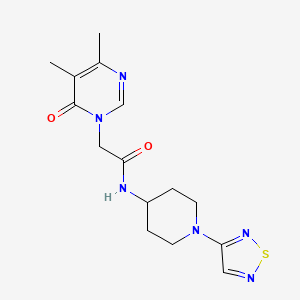

The compound features a thiadiazole ring and a piperidine moiety, which are known for their biological significance. The structural formula can be represented as follows:

This structure is pivotal in determining its interaction with biological targets.

The biological activity of this compound is primarily associated with its ability to interact with specific enzymes and receptors. The thiadiazole moiety may facilitate interactions with various molecular targets, including:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase and urease, suggesting that this compound may exhibit similar activity.

- Antimicrobial Activity : Compounds containing thiadiazole rings have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Research indicates that derivatives of thiadiazole exhibit varying degrees of antimicrobial activity. In particular:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) often lower than standard antibiotics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines (e.g., MCF-7 and HepG2), demonstrating promising results in inhibiting cell proliferation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy:

| Enzyme | Activity | IC50 Values |

|---|---|---|

| Acetylcholinesterase | Strong inhibitor | 0.63 - 2.14 μM |

| Urease | Significant inhibition | Varies by derivative |

Case Studies

- Antibacterial Screening : A study synthesized various thiadiazole derivatives and assessed their antibacterial activity against Salmonella typhi and Bacillus subtilis, revealing moderate to strong efficacy .

- Anticancer Evaluation : Another investigation into 5-Aryl-1,3,4-thiadiazole-based compounds found enhanced antitumor activity when piperidine rings were incorporated into the structure .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity:

Research has highlighted the role of thiadiazole derivatives in cancer treatment. Compounds similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide have shown significant anticancer activity by functioning as inhibitors of specific enzymes involved in tumor growth. For instance, 1,2,4-thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells .

Enzyme Inhibition:

The compound may act as an enzyme inhibitor due to the presence of the thiadiazole and piperidine structures. Similar compounds have been studied for their ability to inhibit cyclooxygenase and other enzymes linked to inflammatory processes and cancer progression .

Antibacterial Properties:

Thiadiazole compounds are recognized for their antibacterial properties. The presence of the sulfonamide group in related compounds enhances their pharmacological profiles, making them candidates for further development as antibacterial agents.

Anti-inflammatory Effects:

Research indicates that derivatives of thiadiazoles can exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .

Case Study 1: Anticancer Evaluation

In a study involving a library of thiadiazole derivatives, several compounds were synthesized and evaluated for their anticancer properties against multiple human cancer cell lines. The results indicated that certain structural modifications significantly enhanced their cytotoxicity .

Case Study 2: Enzyme Inhibition Mechanisms

Molecular docking studies have been conducted to elucidate the binding interactions between thiadiazole derivatives and target enzymes such as dihydrofolate reductase (DHFR). These studies reveal that specific hydrogen bonding interactions are critical for the inhibitory activity of these compounds .

Analyse Chemischer Reaktionen

Synthetic Pathways and Coupling Reactions

The compound is synthesized via multi-step coupling strategies, as observed in analogous thiadiazole derivatives :

-

Step 1: Buchwald–Hartwig amination attaches the 1,2,5-thiadiazole ring to the piperidine scaffold using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene .

-

Step 2: The pyrimidinone-acetamide group is introduced via nucleophilic substitution or acylation. For example, chloroacetamide intermediates react with 4,5-dimethyl-6-hydroxypyrimidinone under basic conditions (K₂CO₃ in DMF) .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiadiazole-piperidine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C | 65–78% | |

| Acetamide-pyrimidinone linkage | K₂CO₃, DMF, rt, 12h | 82% |

Substitution Reactions at the Thiadiazole Ring

The 1,2,5-thiadiazole core undergoes electrophilic and nucleophilic substitutions:

-

Nucleophilic Aromatic Substitution (NAS): Reacts with amines (e.g., morpholine) at the C-3 position under microwave irradiation (150°C, 30 min) in DMSO .

-

Electrophilic Halogenation: Bromination using NBS (N-bromosuccinimide) in CCl₄ yields 4-bromo derivatives, which serve as intermediates for cross-coupling .

Observed Reactivity Trends:

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| C-3 | High (electron-deficient) | Amines, Grignard reagents |

| C-4 | Moderate | NBS, HNO₃/H₂SO₄ |

Hydrolysis and Stability of the Acetamide Group

The acetamide linker is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, 6M): Cleaves the amide bond to form 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid .

-

Basic Hydrolysis (NaOH, 1M): Yields the corresponding carboxylate salt, confirmed by IR loss of the amide I band at 1650 cm⁻¹ .

Stability Data:

| Condition | Degradation Rate (t₁/₂) | Major Product |

|---|---|---|

| pH 1.2 (37°C) | 4.2h | Carboxylic acid |

| pH 7.4 (37°C) | >48h | Stable |

| pH 10.0 (37°C) | 8.7h | Carboxylate |

Redox Reactions Involving the Pyrimidinone Moiety

The 6-oxopyrimidin-1(6H)-yl group participates in keto-enol tautomerism and redox processes:

-

Reduction (NaBH₄): Converts the keto group to a secondary alcohol, confirmed by NMR (δ 4.3 ppm, –CHOH–) .

-

Oxidation (H₂O₂/AcOH): Forms a 6-hydroxypyrimidine derivative, detectable via LC-MS (m/z +16).

Complexation and Metal-Catalyzed Reactions

The thiadiazole sulfur and pyrimidinone oxygen act as Lewis bases:

-

Pd(II) Complexation: Forms stable complexes with PdCl₂ in ethanol, evidenced by a bathochromic shift in UV-Vis (λmax 320 → 365 nm) .

-

Cu(I)-Catalyzed Cycloaddition: Undergoes click chemistry with azides to form triazole conjugates, useful for bioconjugation .

Stability Under Thermal and Oxidative Stress

Thermogravimetric analysis (TGA) reveals decomposition above 220°C. Oxidizing agents (e.g., KMnO₄) degrade the thiadiazole ring to sulfonic acid derivatives .

Eigenschaften

IUPAC Name |

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2S/c1-10-11(2)16-9-21(15(10)23)8-14(22)18-12-3-5-20(6-4-12)13-7-17-24-19-13/h7,9,12H,3-6,8H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUIVRRBSXITHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NSN=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.